3-({1-[3-(Trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole
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Overview
Description
3-({1-[3-(Trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole is a complex organic compound characterized by the presence of a trifluoromethyl group, a benzenesulfonyl group, a pyrrolidine ring, and a thiadiazole ring
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, a key structural component of this compound, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to interact with various biological targets, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[3-(Trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole typically involves multiple steps, starting with the preparation of key intermediates such as 3-(trifluoromethyl)benzenesulfonyl chloride . This intermediate is then reacted with pyrrolidine derivatives under controlled conditions to form the desired compound . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-({1-[3-(Trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethylating agents, sulfonyl chlorides, and various catalysts. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the yield and selectivity of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-({1-[3-(Trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted benzenesulfonyl derivatives and pyrrolidine-based molecules. Examples include:
- 3-(Trifluoromethyl)benzenesulfonyl chloride
- Pyrrolidine derivatives with various substituents
Uniqueness
What sets 3-({1-[3-(Trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thiadiazole ring contributes to its potential biological activities .
Properties
IUPAC Name |
3-[1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]oxy-1,2,5-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O3S2/c14-13(15,16)9-2-1-3-11(6-9)24(20,21)19-5-4-10(8-19)22-12-7-17-23-18-12/h1-3,6-7,10H,4-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKLNKHPXWWJLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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